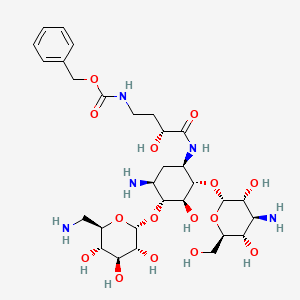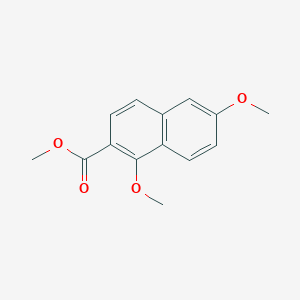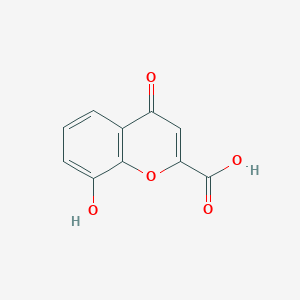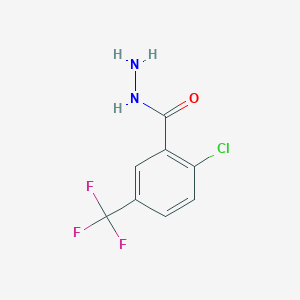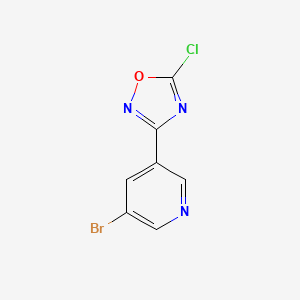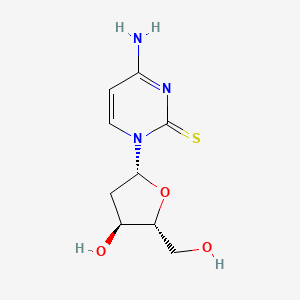
2-Thio-2'-deoxy Cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thio-2’-deoxy Cytidine is a modified nucleoside analog where the oxygen atom in the ribose ring is replaced by a sulfur atom. . The unique structural modification of 2-Thio-2’-deoxy Cytidine allows it to interact differently with biological systems compared to its oxygen-containing counterparts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thio-2’-deoxy Cytidine typically involves the thiophosphorylation of 2,2’-anhydro-1-β-D-arabinosylcytosine. This process is carried out using dithiophosphate, which predominantly yields the 3’-O-phosphorothioate isomer. An intramolecular displacement reaction then leads to the formation of 2-Thio-2’-deoxy Cytidine .
Industrial Production Methods
While specific industrial production methods for 2-Thio-2’-deoxy Cytidine are not extensively documented, the general approach involves scalable and column chromatography-free synthesis of protected 4-thioribose intermediates. This methodology can be adapted for multigram preparation, making it suitable for larger-scale production .
化学反应分析
Types of Reactions
2-Thio-2’-deoxy Cytidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thionucleosides, depending on the specific reagents and conditions used .
科学研究应用
2-Thio-2’-deoxy Cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its interactions with DNA and RNA, providing insights into nucleic acid chemistry.
Medicine: 2-Thio-2’-deoxy Cytidine has shown potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of new therapeutic agents and diagnostic tools.
作用机制
The primary mechanism of action of 2-Thio-2’-deoxy Cytidine involves its incorporation into DNA, where it inhibits DNA methyltransferases (DNMTs). This inhibition leads to the depletion of DNMT1, a maintenance methyltransferase responsible for maintaining DNA methylation patterns. The depletion of DNMT1 results in the reactivation of silenced tumor suppressor genes, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): Another DNMT inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
5-Aza-4’-thio-2’-deoxycytidine: A similar compound with a sulfur atom in the ribose ring, showing lower toxicity and higher selectivity for DNMT1 depletion.
Uniqueness
2-Thio-2’-deoxy Cytidine is unique due to its sulfur-containing ribose ring, which imparts distinct chemical and biological properties. This structural modification enhances its stability and alters its interaction with biological targets, making it a valuable compound for therapeutic development .
属性
分子式 |
C9H13N3O3S |
|---|---|
分子量 |
243.29 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione |
InChI |
InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6+,8+/m0/s1 |
InChI 键 |
WMLHZFBXLAULRZ-SHYZEUOFSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=S)N)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=S)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


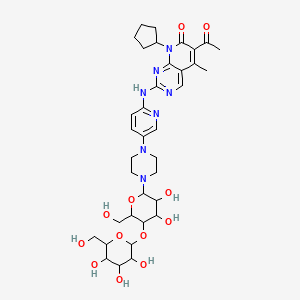
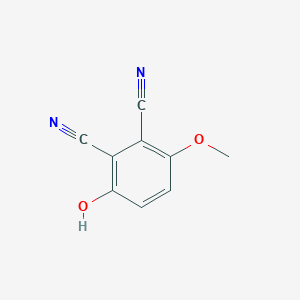
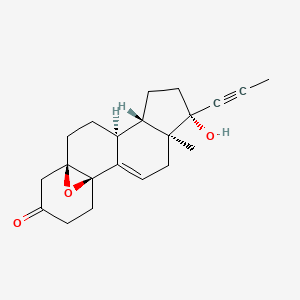
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
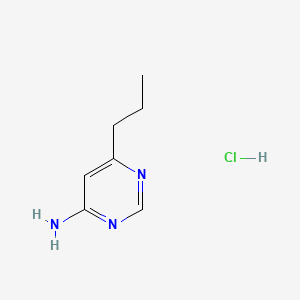
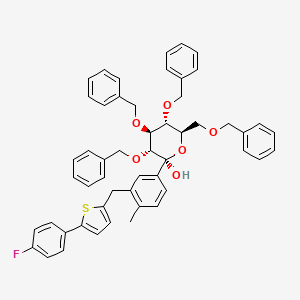
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
